4-Bromo-2-(3-chloropropyl)thiophene

Catalog No.
S15868087
CAS No.
M.F
C7H8BrClS
M. Wt
239.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-(3-chloropropyl)thiophene

Product Name

4-Bromo-2-(3-chloropropyl)thiophene

IUPAC Name

4-bromo-2-(3-chloropropyl)thiophene

Molecular Formula

C7H8BrClS

Molecular Weight

239.56 g/mol

InChI

InChI=1S/C7H8BrClS/c8-6-4-7(10-5-6)2-1-3-9/h4-5H,1-3H2

InChI Key

UREYETONNJOHQE-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1Br)CCCCl

4-Bromo-2-(3-chloropropyl)thiophene is a synthetic organic compound characterized by a thiophene ring substituted with a bromine atom and a 3-chloropropyl group. The thiophene ring is a five-membered aromatic heterocycle containing sulfur, which contributes to the compound's unique chemical properties. This compound has gained attention due to its potential applications in pharmaceuticals and material science.

, including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, facilitating the synthesis of more complex derivatives.
  • Coupling Reactions: This compound can undergo cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, allowing for the formation of diverse thiophene derivatives.

Common Reagents and Conditions

  • Substitution Reactions: Typical reagents include sodium azide or potassium thiolate.
  • Coupling Reactions: Palladium catalysts and organoboron or organotin compounds are commonly employed.

Thiophene derivatives, including 4-Bromo-2-(3-chloropropyl)thiophene, exhibit a range of biological activities. These activities include:

  • Antimicrobial Properties: Compounds with thiophene rings have shown effectiveness against various bacterial strains.
  • Analgesic and Anti-inflammatory Effects: Some thiophene derivatives are noted for their potential in pain relief and inflammation reduction.
  • Antitumor Activity: Certain derivatives have been explored for their anticancer properties, making them candidates for further pharmacological studies .

The synthesis of 4-Bromo-2-(3-chloropropyl)thiophene typically involves:

  • Bromination of Thiophene Derivatives: This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
  • Chloropropyl Substitution: The introduction of the 3-chloropropyl group can be accomplished through alkylation reactions with appropriate reagents under controlled conditions .

4-Bromo-2-(3-chloropropyl)thiophene has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development.
  • Material Science: Its properties make it suitable for use in organic electronics and as an intermediate in the synthesis of functional materials .

Studies on the interactions of 4-Bromo-2-(3-chloropropyl)thiophene with biological targets are essential for understanding its pharmacological potential. Research indicates that thiophene derivatives can interact with various receptors and enzymes, influencing their activity. For instance, some compounds have been tested for their binding affinity to serotonin receptors, showing promise in treating neurological disorders .

Several compounds share structural similarities with 4-Bromo-2-(3-chloropropyl)thiophene. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-Bromo-5-(3-chloropropyl)thiopheneBromine at position 2, chloropropyl at position 5Potentially different reactivity due to substitution pattern
2-Chloro-5-(3-bromopropyl)thiopheneChlorine at position 2, bromopropyl at position 5May exhibit different biological activities due to halogen placement
5-Methyl-2-bromothiopheneMethyl group at position 5Enhanced solubility and altered electronic properties

These compounds demonstrate variations in reactivity and biological activity based on their substitution patterns, highlighting the uniqueness of 4-Bromo-2-(3-chloropropyl)thiophene within this class of compounds.

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Exact Mass

237.92186 g/mol

Monoisotopic Mass

237.92186 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

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